5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Synthetic Methodology Nucleophilic Aromatic Substitution Medicinal Chemistry Scaffolds

Researchers requiring a reliable, high-purity intermediate for synthesizing novel tetracyclic scaffolds often face supply inconsistencies. 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 878197-67-2) solves this with ≥95% purity, enabling reproducible intramolecular SNAr reactions unattainable with non-fluorinated analogs. • Enables unique SNAr pathway for patent-relevant tetracyclic chemotypes. • Defined LogP 1.2859 for predictable lipophilicity tuning in SAR campaigns. • Consistent 95-98% purity reduces purification burden and ensures synthetic reproducibility.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 878197-67-2
Cat. No. B1392813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
CAS878197-67-2
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)F)C=O
InChIInChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
InChIKeyANTIOTRWBFOORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Overview


5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 878197-67-2) is a heterocyclic building block characterized by the imidazo[1,2-a]pyridine core, a fluorine atom at the 5-position, and a reactive aldehyde at the 2-position. Its structure and reactivity make it a key intermediate for generating diverse compound libraries, particularly through nucleophilic aromatic substitution and standard aldehyde transformations. Commercial availability is typically at 95-98% purity, as indicated by multiple vendor sources .

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Uniqueness


In medicinal chemistry and organic synthesis, the imidazo[1,2-a]pyridine core is a privileged scaffold, but its performance is highly sensitive to substitution patterns. The 5-fluoro substitution in this specific aldehyde is critical for two distinct and quantifiable reasons. First, it enables a unique intramolecular nucleophilic aromatic substitution (SNAr) reaction, a synthetic pathway that is not accessible to non-fluorinated analogs and is key to generating complex, patent-relevant tetracyclic structures [1]. Second, it imparts a defined electronic and lipophilic profile (LogP 1.2859) that is fundamentally different from unsubstituted, chloro, or bromo analogs, thereby altering binding interactions, metabolic stability, and downstream pharmacokinetic properties in a non-linear, unpredictable manner . Substitution with another analog would either prevent a key synthetic step or introduce a different set of physicochemical parameters, invalidating established SAR and synthetic protocols.

Verifiable Differentiators for 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde


Intramolecular SNAr Enables Novel Tetracyclics

This compound is a specific enabler for a unique, fluorine-dependent intramolecular nucleophilic aromatic substitution (SNAr) reaction. The 5-fluoro substituent acts as a leaving group, allowing for the construction of novel tetracyclic derivatives that are not accessible from non-fluorinated or other halogenated imidazopyridine-2-carbaldehydes. While a direct comparative yield table for this exact aldehyde is not available, the study demonstrates that the 5-fluoro substituent is essential for this transformation, with the reaction proceeding in a 53% yield to form a novel tetracycle [1]. This quantifies the synthetic utility and differentiates it from analogs that would simply fail in this application.

Synthetic Methodology Nucleophilic Aromatic Substitution Medicinal Chemistry Scaffolds

Lipophilicity Differentiates from Other 5-Halogenated Analogs

The compound's calculated partition coefficient (LogP) is 1.2859 . While this is not a direct potency value, it is a key quantitative physicochemical parameter that impacts solubility, permeability, and metabolic stability. This value serves as a fixed, verifiable differentiator. For example, it is significantly lower (more hydrophilic) than what would be expected for the 5-bromo (LogP ~1.8-2.0) or 5-iodo (LogP ~2.0-2.2) analogs, and higher than the unsubstituted analog (LogP ~0.8). This quantifies why this specific 5-fluoro analog will occupy a unique position in any multivariate SAR or property space optimization.

Physicochemical Properties Drug-Likeness ADME Prediction

Defined Purity Grade for Research Reproducibility

Multiple vendors supply this compound with a specified purity range of 95-98% . This is a key procurement differentiator from in-house synthesis, which may yield a product of variable and unvalidated purity. For researchers, a known purity specification is a critical, quantitative factor for ensuring reaction yields and biological assay results are reproducible. A comparative analysis shows that alternative analogs (e.g., 5-chloro or 5-bromo) may be commercially available at similar or different purity levels, making this a verifiable point of consistency for this specific SKU.

Chemical Procurement Quality Control Reproducibility

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Application Scenarios


Patent-Relevant Tetracyclic Compound Libraries

This scenario is directly supported by its unique synthetic utility. Researchers can leverage the 5-fluoro group as a leaving group for intramolecular SNAr to build a novel tetracyclic chemotype [1]. This is a high-value application for medicinal chemistry projects aiming to generate novel IP and explore new chemical space. Alternative non-fluorinated aldehydes are synthetically useless for this specific purpose, making this compound irreplaceable for the construction of this defined scaffold.

Physicochemical Property Modulation in Lead Optimization

When optimizing a lead series, the specific LogP of 1.2859 provides a predictable and quantifiable starting point for tuning lipophilicity. This is a key consideration for improving solubility, permeability, or reducing off-target promiscuity. Selecting the 5-fluoro variant over the 5-bromo (higher LogP) or unsubstituted (lower LogP) core allows the researcher to make a data-driven decision in a SAR campaign.

Reliable High-Purity Intermediate for Multistep Synthesis

In complex multistep syntheses, the purity of intermediates directly impacts final yields and the ease of purification. The commercial availability of this compound at a defined 95-98% purity makes it a reliable building block for synthetic routes where reproducibility is paramount. This reduces the risk associated with variable-quality in-house batches, saving time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.